2-Furoyl chloride (CAS: 527-69-5) is a highly reactive, moisture-sensitive heterocyclic acyl chloride utilized extensively as a fundamental building block in pharmaceutical and agrochemical manufacturing. Functioning as the primary precursor for installing the furan-2-carbonyl moiety, it exhibits strong electrophilicity compared to standard aliphatic acyl chlorides. Its primary industrial value lies in its ability to drive rapid, high-yielding acylations of amines, alcohols, and thiols without the need for stoichiometric coupling reagents, making it an essential raw material for the synthesis of major active pharmaceutical ingredients (APIs) such as mometasone furoate and ceftiofur [1].
Substituting 2-furoyl chloride with its free acid counterpart, 2-furoic acid, fundamentally alters process economics by necessitating expensive peptide coupling reagents (e.g., EDC/HOBt) or harsh dehydrating conditions to achieve amidation or esterification. Furthermore, attempting to substitute it with benzoyl chloride or thiophene-2-carbonyl chloride fails in pharmaceutical applications where the specific oxygen-containing furan heterocycle is required for target binding, lipophilicity, and hydrogen-bond accepting properties. In established API synthetic routes, the specific reactivity profile and atom economy of 2-furoyl chloride cannot be replicated by generic acyl donors, making it a strict procurement requirement [1].
In the synthesis of mometasone furoate, 2-furoyl chloride is utilized to acylate the sterically hindered 17-alpha hydroxyl group of the corticosteroid precursor. Using triethylamine as a base, this reaction achieves an 80% overall yield of the 17-(2'-furoate) ester [1]. The free acid, 2-furoic acid, cannot perform this direct tertiary alcohol esterification without extreme activation.
| Evidence Dimension | Esterification yield on sterically hindered tertiary alcohols |
| Target Compound Data | 80% yield of 17-(2'-furoate) ester using 2-furoyl chloride and triethylamine |
| Comparator Or Baseline | 2-Furoic acid (fails to react without stoichiometric coupling agents) |
| Quantified Difference | Enables direct, high-yield (80%) esterification where the free acid baseline is unreactive |
| Conditions | Dichloromethane solvent, triethylamine base, 0 to 30 °C |
Securing a reliable supply of 2-furoyl chloride is critical for the commercial viability of mometasone furoate production, as it directly dictates the yield of the final API.
2-Furoyl chloride is the required acylating agent for the synthesis of thiofuroic acid (Furaca), a critical intermediate for the veterinary antibiotic ceftiofur. When reacted with aqueous sodium sulfide under controlled pH (9.0-9.5), 2-furoyl chloride delivers thiofuroic acid in 85-88% yield with 98-99% purity [1]. Alternative acyl chlorides cannot be used, as the furan ring is a structural requirement for the final drug.
| Evidence Dimension | Yield and purity of thiofuroic acid intermediate |
| Target Compound Data | 85-88% yield, 98-99% purity |
| Comparator Or Baseline | Alternative acyl chlorides (structurally incompatible with ceftiofur API) |
| Quantified Difference | Provides a scalable, >85% yield route to the exact regulatory-required intermediate |
| Conditions | Aqueous sodium sulfide, pH 9.0-9.5, 28-30 °C |
For generic manufacturers of ceftiofur, procuring high-purity 2-furoyl chloride is a strict regulatory and synthetic requirement to ensure high-yield production of the active ingredient.
In the palladium-catalyzed Sonogashira cross-coupling of acyl chlorides with terminal alkynes to form alkynyl ketones, 2-furoyl chloride demonstrates robust reactivity, achieving a 51% isolated yield comparable to optimized aliphatic chlorides. Under identical conditions, the sulfur-heterocycle analog, thiophene-2-carbonyl chloride, produces a lower yield [1].
| Evidence Dimension | Isolated yield in Pd-catalyzed Sonogashira cross-coupling |
| Target Compound Data | 51% isolated yield of the corresponding alkynyl ketone |
| Comparator Or Baseline | Thiophene-2-carbonyl chloride (produces a lower yield under identical conditions) |
| Quantified Difference | 2-Furoyl chloride outperforms the thiophene analog, matching the efficiency of optimized aliphatic acyl chlorides |
| Conditions | Palladium catalyst deposited over donor-functionalized silica gel |
When selecting a heteroaromatic building block for complex ketone synthesis, 2-furoyl chloride offers higher coupling efficiency compared to its thiophene counterpart, reducing catalyst loading and waste.
2-Furoyl chloride is the definitive reagent for the synthesis of mometasone furoate and fluticasone furoate. Its high reactivity allows for the direct esterification of sterically hindered hydroxyl groups on the steroid backbone, a step that is critical for the anti-inflammatory activity of the final drug product[1].
Procured at scale for the production of ceftiofur, a major veterinary cephalosporin antibiotic. 2-Furoyl chloride is reacted with sodium sulfide to generate thiofuroic acid (Furaca), which is subsequently coupled to the cephalosporin core to complete the API synthesis[2].
Utilized in palladium-catalyzed cross-coupling reactions, such as Sonogashira couplings, to synthesize functionalized alkynyl ketones. Its superior reactivity compared to thiophene-2-carbonyl chloride makes it a highly efficient building block for introducing the furan moiety into advanced materials and agrochemicals [3].
Corrosive;Irritant